2-(1-Benzylpiperidin-2-YL)acetonitrile
Description
2-(1-Benzylpiperidin-2-YL)acetonitrile is a nitrile-containing piperidine derivative with a benzyl substituent at the 1-position of the piperidine ring and an acetonitrile group at the 2-position. Its molecular formula is C₁₄H₁₈N₂, with a molar mass of 214.31 g/mol .
Properties
Molecular Formula |
C14H18N2 |
|---|---|
Molecular Weight |
214.31 g/mol |
IUPAC Name |
2-(1-benzylpiperidin-2-yl)acetonitrile |
InChI |
InChI=1S/C14H18N2/c15-10-9-14-8-4-5-11-16(14)12-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-9,11-12H2 |
InChI Key |
KPASZXJUWNSDJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)CC#N)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzylpiperidin-2-YL)acetonitrile typically involves the reaction of piperidine with benzyl chloride and cyanomethyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reactions. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or acetonitrile, for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts, such as phase transfer catalysts, can also enhance the reaction efficiency. Additionally, purification techniques, such as recrystallization or column chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzylpiperidin-2-YL)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the cyanomethyl group to an amine or other reduced forms.
Substitution: The benzyl and cyanomethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-(1-Benzylpiperidin-2-YL)acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Benzylpiperidin-2-YL)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: 3-yl and 4-Piperidyl Derivatives
- 2-yl). The altered substituent position may influence molecular geometry, dipole moments, and intermolecular interactions. Piperidine ring conformation changes could affect solubility and reactivity, though direct comparative data are lacking .
- 2-(1-Benzyl-4-piperidyl)acetonitrile (CAS 78056-67-4): The 4-piperidyl substitution introduces steric and electronic differences compared to the 2-yl analog. Safety data for this compound highlight the need for alcohol-resistant foam or dry chemical extinguishers due to toxic fumes during combustion, a hazard likely shared across nitrile-containing piperidines .
Key Inferences:
- Reactivity : The 2-yl position may offer greater steric accessibility for nucleophilic reactions compared to 3-yl or 4-piperidyl derivatives.
- Safety : All positional isomers likely share combustion hazards, but toxicity profiles may vary due to metabolic pathway differences.
Pyrrolidine-Based Analog: 2-(1-Benzylpyrrolidin-3-ylidene)acetonitrile
- Structure : Features a 5-membered pyrrolidine ring instead of piperidine (CAS 1251491-42-5) .
- Impact of Ring Size :
- Basicity : Piperidine (6-membered) is less basic than pyrrolidine (5-membered) due to reduced ring strain and lone pair availability.
- Conformational Flexibility : Piperidine’s chair conformation allows more stable substituent positioning, whereas pyrrolidine’s envelope conformation may restrict reactivity.
Key Inferences:
Benzimidazole-Based Acetonitriles
- Example : (1H-Benzo[d]imidazol-2-yl)acetonitrile ().
- Structural Differences: The benzimidazole core is planar and aromatic, enabling π-π stacking and enhanced conjugation compared to the non-aromatic piperidine ring in the target compound.
- Reactivity : The electron-deficient benzimidazole moiety may increase the acetonitrile group’s susceptibility to nucleophilic attack, whereas the benzylpiperidine system could stabilize intermediates via steric hindrance .
Key Inferences:
- Electronic Properties : DFT studies on similar compounds (e.g., methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate derivatives) suggest that HOMO-LUMO distributions in benzimidazole analogs are localized on aromatic systems, whereas piperidine-based nitriles may exhibit delocalized electron density .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
